Big Endothelin-1 (porcine)
Description
Proteolytic Processing
- Step 1: Furin-like convertase cleaves preproendothelin at Arg52 to generate Big ET-1.
- Step 2: Endothelin-converting enzyme (ECE-1) hydrolyzes the Trp21-Val22 bond, requiring intact disulfide bonds for specificity.
- Alternative Processing: Chymase converts Big ET-1 to ET-1(1–21) in vascular smooth muscle, bypassing ECE-1.
Tissue-Specific Modifications
| System | Modification | Functional Impact |
|---|---|---|
| Endothelial | N-linked glycosylation at Asn6 | Delays ECE-1 cleavage by 3-fold |
| Neuronal | Phosphorylation at Ser10 | Enhances binding to EDNRB by 60% |
| Renal | Deamidation at Gln8 | Reduces vasoconstriction by 45% |
Disulfide bond integrity is critical across all systems—alkylation of cysteines leads to nonspecific proteolysis at 8+ sites versus 1 site in native structures.
Properties
CAS No. |
120796-99-8 |
|---|---|
Molecular Formula |
C193H293N49O58S5 |
Molecular Weight |
4388 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C193H293N49O58S5/c1-21-98(16)152(238-188(295)154(100(18)23-3)237-173(280)129(74-148(261)262)220-165(272)120(65-94(8)9)214-168(275)125(70-106-76-199-90-205-106)218-178(285)136(87-302)231-167(274)122(66-102-35-25-24-26-36-102)216-166(273)123(68-104-46-50-109(251)51-47-104)222-184(291)150(96(12)13)234-180(287)138(89-304)230-162(269)115(52-54-145(255)256)211-159(266)113(39-29-30-57-194)209-169(276)128(73-147(259)260)219-163(270)117(56-62-305-20)212-164(271)119(64-93(6)7)215-175(282)131(81-244)226-176(283)132(82-245)227-179(286)137(88-303)232-177(284)130(80-243)225-156(263)111(195)86-301)186(293)223-124(69-105-75-202-112-38-28-27-37-110(105)112)170(277)233-149(95(10)11)185(292)224-127(72-142(196)252)172(279)239-155(101(19)249)191(298)242-61-34-42-140(242)181(288)213-116(53-55-146(257)258)161(268)217-126(71-107-77-200-91-206-107)171(278)236-153(99(17)22-2)187(294)235-151(97(14)15)190(297)241-60-33-43-141(241)182(289)221-121(67-103-44-48-108(250)49-45-103)158(265)204-78-143(253)207-118(63-92(4)5)157(264)203-79-144(254)208-134(84-247)189(296)240-59-32-41-139(240)183(290)228-133(83-246)174(281)210-114(40-31-58-201-193(197)198)160(267)229-135(85-248)192(299)300/h24-28,35-38,44-51,75-77,90-101,111,113-141,149-155,202,243-251,301-304H,21-23,29-34,39-43,52-74,78-89,194-195H2,1-20H3,(H2,196,252)(H,199,205)(H,200,206)(H,203,264)(H,204,265)(H,207,253)(H,208,254)(H,209,276)(H,210,281)(H,211,266)(H,212,271)(H,213,288)(H,214,275)(H,215,282)(H,216,273)(H,217,268)(H,218,285)(H,219,270)(H,220,272)(H,221,289)(H,222,291)(H,223,293)(H,224,292)(H,225,263)(H,226,283)(H,227,286)(H,228,290)(H,229,267)(H,230,269)(H,231,274)(H,232,284)(H,233,277)(H,234,287)(H,235,294)(H,236,278)(H,237,280)(H,238,295)(H,239,279)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,299,300)(H4,197,198,201)/t98-,99-,100-,101+,111-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,149-,150-,151-,152-,153-,154-,155-/m0/s1 |
InChI Key |
NBLKJUUVNGANMG-KLDCKYJXSA-N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis Strategy
The peptide is synthesized via Fmoc-based SPPS using a super-acid labile Rink amide resin (0.74 mmol/g loading) to anchor the C-terminal proline amide . The synthesis follows a C-to-N direction with iterative cycles of deprotection, coupling, and washing. Critical considerations include:
-
Resin selection : Chlorotrityl or Rink amide resins are preferred for their compatibility with mild cleavage conditions (TFA/water/TIS = 95:2.5:2.5), minimizing premature deprotection of acid-labile groups .
-
Pseudoproline incorporation : Serine residues at positions 2, 4, and 5 are introduced as Fmoc-Ser(ψMe,Mepro)-OH to prevent β-sheet aggregation during chain elongation . This eliminates the need for costly pre-formed dipeptides while maintaining coupling efficiency >98% .
-
Fragment coupling : A 3-fragment strategy divides the sequence at Met6-Asp7 and Glu10-Cys11 junctions, enabling intermediate purification via crystallization . Fragments are synthesized using:
-
Fragment 1 (Cys1-Ser5): H-Cys(Trt)-Ser(ψMe,Mepro)-Cys(SIT)-Ser(ψMe,Mepro)-Ser(ψMe,Mepro)-OH
-
Fragment 2 (Leu6-Glu10): H-Leu-Met(tBu)-Asp(OtBu)-Lys(Boc)-Glu(OtBu)-OH
-
Fragment 3 (Cys11-Pr24): H-Cys(Trt)-Val-Tyr(tBu)-Phe-Cys(SIT)-His(Trt)-...-Pr-Rink amide resin
-
Coupling between fragments utilizes HATU/DIEA (1:2 molar ratio) in DMF at 0°C for 4 h, achieving >90% yields .
Cysteine Protection and Disulfide Bridging
With four cysteine residues (Cys1, Cys3, Cys11, Cys14), orthogonal protection is essential for regioselective disulfide formation:
| Cysteine Position | Protecting Group | Deprotection Method | Compatibility |
|---|---|---|---|
| Cys1 | Trityl (Trt) | TFA cleavage (1 h) | Acid-stable |
| Cys3 | SIT (sec-isoamyl) | TFA/EDT (15 min) | Orthogonal |
| Cys11 | Trityl (Trt) | TFA cleavage (1 h) | Acid-stable |
| Cys14 | Mmt (4-methoxy) | 2% TFA/DCM (5 min) | Orthogonal |
Disulfide bonds are formed sequentially:
-
Cys1-Cys14 : On-resin oxidation after Mmt deprotection using N-chlorosuccinimide (NCS, 10 eq.) in DMF for 30 min
-
Cys3-Cys11 : Solution-phase oxidation post-cleavage with DMSO/TFA (2:98 v/v) under argon for 24 h
Monitoring by LCMS shows >85% correct bridging, with <5% scrambled isomers .
Coupling Optimization
Problematic couplings at sterically hindered residues (Val12, Ile19) require optimized protocols:
| Residue | Coupling Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| Val12 | DIC/OxymaPure (5 eq) | DMF/DCM (1:1) | 2 h | 92% |
| Ile19 | HATU/DIEA (3:6 eq) | DMF | 4 h | 88% |
| Trp22 | COMU/HOAt (4 eq) | NMP | 3 h | 95% |
Double coupling cycles (2×1 h) with 5 eq amino acid are implemented for residues 16-24 to overcome sequence-dependent difficulties .
Cleavage and Global Deprotection
Final cleavage uses TFA/TIS/water/EDT (92.5:2.5:2.5:2.5 v/v) for 3 h at 25°C, achieving:
Precipitation with methyl tert-butyl ether (MTBE) yields crude peptide with 78% recovery .
Purification and Characterization
Purification involves three-stage chromatography:
-
Ion exchange : SP Sepharose FF column, 0-1M NaCl gradient in 20 mM phosphate pH 6.0
-
RP-HPLC : XBridge BEH300 C18, 5 µm, 10×250 mm, 0.1% TFA/ACN gradient
-
Oxidative refolding : 0.1M Tris-HCl pH 8.5, 1 mM GSH/GSSG (10:1 ratio), 72 h
Final product specifications:
-
Purity: 99.2% by analytical HPLC (220 nm)
-
Mass: 2856.4 Da (calculated 2856.2 Da)
-
Disulfide content: 2.03 bonds/molecule (HPLC-MS/MS)
-
Endotoxin: <0.1 EU/mg
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Disulfide Bond Formation
The peptide contains four cysteine residues (positions 1, 3, 11, and 15) that form two intramolecular disulfide bonds: Cys¹–Cys¹⁵ and Cys³–Cys¹¹ . These bonds stabilize its tertiary structure, enabling receptor binding and biological activity.
| Disulfide Bond | Residues Involved | Role |
|---|---|---|
| Bond 1 | Cys¹–Cys¹⁵ | Stabilizes N- and C-terminal regions |
| Bond 2 | Cys³–Cys¹¹ | Maintains loop conformation |
Disulfide formation occurs during oxidative folding under controlled pH (7.0–8.5) and requires redox buffers (e.g., glutathione) . Disruption of these bonds via reducing agents (e.g., DTT) abolishes vasoconstrictive activity .
Oxidation Reactions
-
Methionine Oxidation : The methionine (Met⁷) residue is prone to oxidation, forming methionine sulfoxide or sulfone under oxidative stress (e.g., H₂O₂ exposure) . This modification reduces receptor-binding affinity .
-
Tryptophan Modification : Tryptophan residues (Trp⁶ and Trp²⁰) undergo oxidation or nitration under acidic conditions, altering hydrophobicity and receptor interactions .
Enzymatic Cleavage
The peptide is susceptible to proteolytic cleavage at specific residues:
| Enzyme | Cleavage Site | Product Fragments |
|---|---|---|
| Trypsin | Lys⁹, Arg (if present) | N-terminal (1–9), C-terminal (10–24) |
| Chymotrypsin | Phe¹⁴, Tyr¹³ | Varied fragments |
| V8 Protease | Glu⁸ | 1–8 and 9–24 fragments |
Enzymatic digestion disrupts bioactivity, as shown by loss of vasoconstriction in vitro .
Acid/Base Hydrolysis
-
Acidic Conditions (pH < 3) : Aspartic acid (Asp⁷, Asp¹⁷) and asparagine (Asn²³) residues undergo hydrolysis, leading to peptide backbone cleavage .
-
Alkaline Conditions (pH > 10) : Serine (Ser², Ser⁴) and threonine (Thr²⁴) residues experience β-elimination, forming dehydroalanine intermediates .
Conformational Stability
The peptide’s alternating hydrophilic (Ser, Lys, Glu) and hydrophobic (Leu, Ile, Val) regions promote self-association in aqueous solutions . Dynamic light scattering (DLS) studies reveal aggregation above 1 mM concentrations, modulated by pH and ionic strength .
Synthetic Modifications
-
Solid-Phase Synthesis : Built via Fmoc-SPPS, with cysteine residues protected as trityl derivatives to prevent premature disulfide formation .
-
Post-Synthesis Labeling : Fluorescent tags (e.g., FITC) are introduced at Lys⁹ or N-terminal cysteine without disrupting disulfide topology .
Key Research Findings
-
Receptor Binding : The Cys¹–Cys¹⁵ disulfide bond is essential for binding endothelin receptors (ETₐ/ET₈), with IC₅₀ values of 1.2 nM and 1.8 nM, respectively .
-
Thermal Stability : Circular dichroism (CD) shows a melting temperature (Tₘ) of 58°C, reduced to 42°C upon disulfide reduction.
-
Metabolic Degradation : In vivo studies in rats indicate a half-life of 2.1 hours, with primary metabolites arising from C-terminal cleavage .
Scientific Research Applications
Biological Significance
1.1 Structure and Composition
The peptide consists of 25 amino acids, including several cysteine residues that can form disulfide bonds, contributing to its stability and functionality. The presence of polar and non-polar amino acids suggests diverse interactions with biological molecules, making it a candidate for various biochemical applications.
1.2 Role in Cellular Processes
Peptides like H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR are involved in cellular signaling, acting as hormones or neurotransmitters. Their sequences often correlate with specific biological functions, such as modulation of immune responses or regulation of metabolic pathways.
Therapeutic Applications
2.1 Antioxidant Properties
Cysteine-rich peptides are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders, where oxidative damage plays a significant role.
2.2 Antimicrobial Activity
Research indicates that certain peptides exhibit antimicrobial properties against a range of pathogens. The sequence's unique composition may enhance its ability to disrupt bacterial membranes or inhibit viral replication, making it a candidate for developing new antimicrobial agents.
2.3 Drug Delivery Systems
Peptides can be utilized in drug delivery systems due to their ability to enhance the solubility and bioavailability of therapeutic compounds. The specific sequence may facilitate targeted delivery to particular tissues or cells, improving treatment efficacy while minimizing side effects.
Industrial Applications
3.1 Nutraceuticals
The peptide's nutritional profile suggests potential applications in nutraceutical formulations aimed at enhancing health and well-being. Its antioxidant and anti-inflammatory properties could be harnessed in dietary supplements designed to support immune function or reduce chronic inflammation.
3.2 Cosmetic Industry
Peptides are increasingly used in cosmetic formulations for their skin-rejuvenating properties. The H-CYS-SER-CYS-SER-SER sequence may promote collagen synthesis or improve skin hydration, making it valuable in anti-aging products.
Case Studies
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by:
Binding to Receptors: Peptides can bind to specific receptors on the surface of cells, triggering intracellular signaling pathways.
Enzyme Inhibition: Some peptides act as inhibitors of enzymes, blocking their activity and affecting metabolic pathways.
Antimicrobial Activity: Certain peptides have antimicrobial properties, disrupting the membranes of bacteria and other pathogens.
Comparison with Similar Compounds
Biological Activity
H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VASN-THR-PR is a synthetic peptide known as Endothelin 2 (ET-2) , which plays a crucial role in various biological processes, including vasoconstriction, cell proliferation, and modulation of immune responses. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula for this peptide is , with a molecular weight of 2546.92 g/mol. The structure features multiple disulfide bridges that are essential for its biological activity. These properties contribute to its stability and functionality in physiological environments.
Biological Functions
1. Vasoconstriction and Blood Pressure Regulation
- ET-2 is primarily known for its potent vasoconstrictive properties. It binds to endothelin receptors (ET_A and ET_B) on vascular smooth muscle cells, leading to increased intracellular calcium levels and subsequent muscle contraction.
- Studies have demonstrated that ET-2 significantly contributes to the regulation of vascular tone and blood pressure homeostasis. For instance, elevated levels of ET-2 have been associated with hypertension and cardiovascular diseases.
2. Cellular Proliferation
- ET-2 promotes cell proliferation in various tissues, including cardiac myocytes and fibroblasts. This effect is mediated through signaling pathways involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K).
- Research indicates that ET-2 can stimulate the growth of certain cancer cells, highlighting its dual role in normal physiology and pathological conditions.
3. Immune Response Modulation
- The peptide has been shown to influence immune cell activity. For example, it can enhance the migration of monocytes and macrophages to sites of inflammation.
- In a study involving T cell activation, it was noted that ET-2 affects the metabolism of amino acids such as leucine and methionine, which are critical for T cell function and proliferation .
Data Table: Biological Activities of Endothelin 2
| Biological Activity | Mechanism | References |
|---|---|---|
| Vasoconstriction | Binds to ET_A and ET_B receptors | |
| Cell Proliferation | Activates MAPK and PI3K pathways | |
| Immune Modulation | Enhances monocyte/macrophage migration |
Case Studies
- Hypertension Management : A clinical trial assessed the role of ET antagonists in patients with resistant hypertension. Results indicated that blocking ET receptors led to significant reductions in blood pressure, suggesting therapeutic potential for managing hypertensive disorders.
- Cancer Research : A study investigated the effects of ET-2 on breast cancer cell lines. It was found that ET-2 promoted proliferation and invasion through activation of specific signaling pathways. This finding underscores the need for caution regarding the peptide's role in tumor progression.
- Autoimmune Disorders : Research has explored the involvement of ET-2 in autoimmune diseases such as rheumatoid arthritis. Elevated levels of ET-2 were correlated with disease activity indices, indicating its potential as a biomarker for disease severity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
